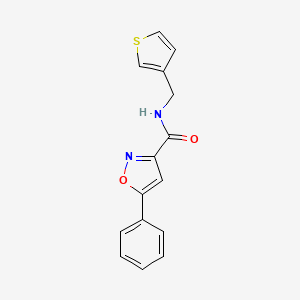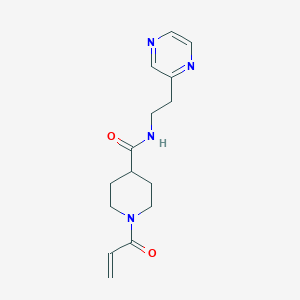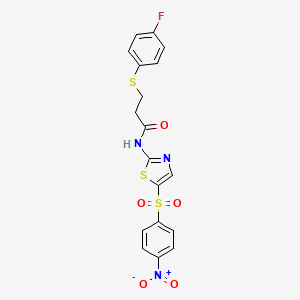![molecular formula C7H4BrN3 B2593975 2-ブロモピリド[2,3-d]ピリミジン CAS No. 1713234-75-3](/img/structure/B2593975.png)
2-ブロモピリド[2,3-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromopyrido[2,3-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings fused together. This compound is of significant interest due to its potential biological and pharmacological activities. Pyrido[2,3-d]pyrimidine derivatives are known for their wide range of biological properties, including antitumoral, antiviral, antiproliferative, antihypertensive, cardiotonic, antifungal, anti-inflammatory, and antihistaminic activities .
科学的研究の応用
2-Bromopyrido[2,3-d]pyrimidine and its derivatives have numerous scientific research applications. These compounds are also potent and highly selective inhibitors of tyrosine kinase, AK, and Cdk4, making them valuable in medicinal chemistry for developing new therapeutic agents . Additionally, they have been studied for their anti-inflammatory activities and structure-activity relationships .
作用機序
Target of Action
The primary targets of 2-Bromopyrido[2,3-d]pyrimidine are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
2-Bromopyrido[2,3-d]pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which is beneficial in conditions where inflammation is a key factor.
Biochemical Pathways
The biochemical pathways affected by 2-Bromopyrido[2,3-d]pyrimidine are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, 2-Bromopyrido[2,3-d]pyrimidine can disrupt these pathways and their downstream effects, leading to a reduction in inflammation .
Result of Action
The molecular and cellular effects of 2-Bromopyrido[2,3-d]pyrimidine’s action include a reduction in the expression and activities of key inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in treating conditions where inflammation is a key factor.
Safety and Hazards
生化学分析
Biochemical Properties
2-Bromopyrido[2,3-d]pyrimidine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can affect various signaling pathways within the cell. For example, 2-Bromopyrido[2,3-d]pyrimidine has been found to inhibit the activity of p38 and RICK kinases, which are involved in inflammatory responses . Additionally, it interacts with the Bcr-Abl tyrosine kinase, a protein implicated in chronic myeloid leukemia, and induces apoptosis in leukemic cells .
Cellular Effects
The effects of 2-Bromopyrido[2,3-d]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Bromopyrido[2,3-d]pyrimidine has been shown to induce apoptosis in cancer cells by inhibiting the Bcr-Abl tyrosine kinase . This compound also affects the phosphorylation status of various proteins, thereby altering their activity and function. Furthermore, 2-Bromopyrido[2,3-d]pyrimidine can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Bromopyrido[2,3-d]pyrimidine exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular signaling. Additionally, 2-Bromopyrido[2,3-d]pyrimidine can induce conformational changes in proteins, affecting their stability and function. The compound also influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromopyrido[2,3-d]pyrimidine can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Studies have shown that 2-Bromopyrido[2,3-d]pyrimidine can have long-term effects on cellular function, including sustained inhibition of kinase activity and prolonged induction of apoptosis . The compound may also undergo degradation, leading to a reduction in its efficacy over time .
Dosage Effects in Animal Models
The effects of 2-Bromopyrido[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity and induce apoptosis without causing significant toxicity . At higher doses, 2-Bromopyrido[2,3-d]pyrimidine may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve therapeutic benefits .
Metabolic Pathways
2-Bromopyrido[2,3-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of various metabolites. For instance, 2-Bromopyrido[2,3-d]pyrimidine has been shown to influence the synthesis and degradation of nucleotides, impacting cellular energy balance and DNA replication .
Transport and Distribution
Within cells and tissues, 2-Bromopyrido[2,3-d]pyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound may also accumulate in specific tissues, depending on its affinity for certain biomolecules. For example, 2-Bromopyrido[2,3-d]pyrimidine has been found to localize in cancerous tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of 2-Bromopyrido[2,3-d]pyrimidine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 2-Bromopyrido[2,3-d]pyrimidine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound can be found in the cytoplasm, where it inhibits kinase activity and affects cellular signaling pathways .
準備方法
The synthesis of 2-Bromopyrido[2,3-d]pyrimidine typically involves several steps. One common method starts with 2-aminonicotinonitrile, which undergoes bromination of the aromatic ring, followed by condensation, cyclization, and Dimroth rearrangement. This process can be enhanced using microwave irradiation, which improves yields and reduces the formation of undesirable by-products . Another method involves the chlorination of 6-bromopyrido[2,3-d]pyrimidin-4-ol, which is prepared by heating 2-amino-5-bromonicotinic acid with formic acid, triethyl orthoformate, or formamide .
化学反応の分析
2-Bromopyrido[2,3-d]pyrimidine undergoes various chemical reactions, including substitution and cyclization reactions. For instance, it can react with amines to form 4-N-substituted derivatives. These reactions often use reagents such as 6-bromo-4-chloropyrido[2,3-d]pyrimidine and are carried out under conditions like microwave irradiation to enhance efficiency . The compound also exhibits good chemical stability and nucleophilic reactivity, making it suitable for various synthetic applications .
類似化合物との比較
2-Bromopyrido[2,3-d]pyrimidine is unique due to its fused pyridine and pyrimidine rings, which confer a broad spectrum of biological activities. Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as 6-bromopyrido[2,3-d]pyrimidin-4-ol and 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines . These compounds share similar synthetic routes and biological activities but may differ in their specific molecular targets and therapeutic applications .
特性
IUPAC Name |
2-bromopyrido[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRXGUOGIHQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2N=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)

![5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2593899.png)

![N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2593901.png)
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2593902.png)

![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)

![3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride](/img/structure/B2593910.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2593914.png)
